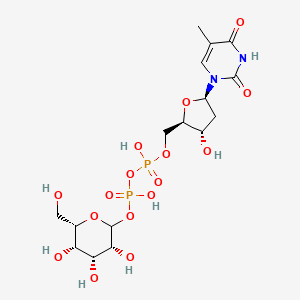
dTDP-L-talose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-talose is a dTDP-talose.
Aplicaciones Científicas De Investigación
1. Polysaccharide Antigen Synthesis
The unusual sugar 6-deoxy-l-talose, a constituent of cell wall components in some bacteria, is synthesized through the activity of thymidine diphosphate (dTDP)-6-deoxy-l-lyxo-4-hexulose reductases. This pathway, involving dTDP-6-deoxy-l-talose, is critical in the biosynthesis of serotype-specific polysaccharide antigens in bacteria like Actinobacillus actinomycetemcomitans (Nakano et al., 2000).
2. Biosynthetic Gene Cluster
The biosynthesis of dTDP-6-deoxy-l-talose in Kitasatospora kifunensis is facilitated by a specific gene cluster. This gene cluster serves as a template for recombinant proteins that are essential in the biosynthetic pathway of dTDP-6-deoxy-l-talose from various precursors (Karki et al., 2010).
3. Capsular Polysaccharides in Bacteria
In Acinetobacter baumannii, the K11 and K83 capsular polysaccharides, which contain 6-deoxy-l-talose, are synthesized through pathways involving dTDP-l-Rhap synthesis and a talose epimerase gene. These polysaccharides are crucial for the structural and functional integrity of bacterial cell walls (Kenyon et al., 2017).
4. Streptomycin Biosynthesis
The synthesis of dTDP-dihydrostreptose, a component of the antibiotic streptomycin, involves enzymes like dTDP-4-keto-L-rhamnose 3,5-epimerase from Streptomyces griseus. This illustrates the role of dTDP-linked sugars in antibiotic biosynthesis (Wahl & Grisebach, 1979).
5. Role in Dental Plaque Formation
Research on Actinomyces viscosus, a bacterium implicated in dental plaque formation, shows the biosynthesis of 6-deoxy-l-talose as a significant process in the formation of cell wall components. This suggests a role in bacterial adhesion and colonization in the oral cavity (Tylenda et al., 1979).
6. Antibiotic Activity and Glycosylation Engineering
Research into the glycosylation engineering of novel antibiotics has highlighted the importance of dTDP-activated sugars like 6-deoxyhexoses. These sugars are essential for the antibiotic activity of several clinically important antibiotics (Rupprath et al., 2005).
7. Glycoscience Research
The synthesis and availability of diverse dTDP-activated sugar nucleotides, including those related to dTDP-L-talose, provide essential tools for research in glycoscience. This advances the understanding of carbohydrate biosynthesis and the exploration of new glycosyltransferases (Wei et al., 2023).
Propiedades
Nombre del producto |
dTDP-L-talose |
|---|---|
Fórmula molecular |
C16H26N2O16P2 |
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1 |
Clave InChI |
YSYKRGRSMLTJNL-QUZYTLNHSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
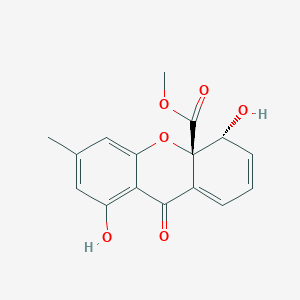
![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
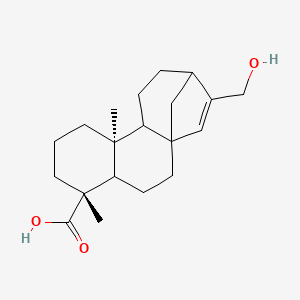
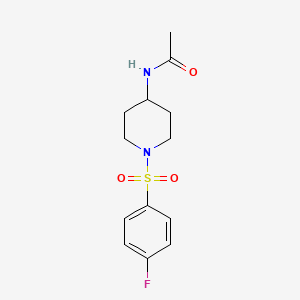
![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
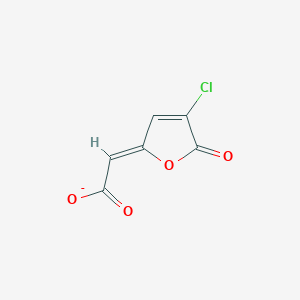

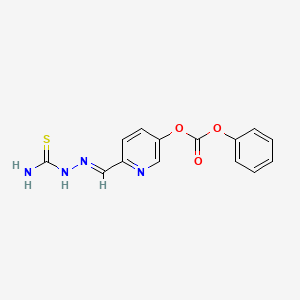
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)
